[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-
Description
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is a biphenyl derivative featuring a carboxylic acid group at the para position (C4) of one benzene ring and hydroxyl groups at the ortho positions (C2 and C6) of the adjacent ring.
Properties
CAS No. |
167627-21-6 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(2,6-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI Key |
KQEYHLRHKGVRKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Biphenyl Core Formation
Ullmann coupling historically served as a cornerstone for biphenyl synthesis, utilizing copper catalysts to couple aryl halides. For DHB-CA, this method could involve coupling 2,6-dihydroxyiodobenzene with 4-carboxyphenylboronic acid. However, the reaction’s high temperatures (≥150°C) and tendency to form byproducts limit its utility for hydroxyl-rich substrates. Modifications using palladium catalysts, as seen in biphenyl-2-ylcarbamic acid ester synthesis, improve efficiency but require costly ligands.
Friedel-Crafts Alkylation/Acylation
Friedel-Crafts reactions introduce substituents via electrophilic aromatic substitution. For example, acylation of resorcinol (1,3-dihydroxybenzene) with 4-carboxybenzoyl chloride could theoretically yield DHB-CA. However, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating Lewis acid catalysts like AlCl₃. A patent detailing triazine synthesis employed AlCl₃ and palladium chloride to achieve 94.2% yield in a related system, suggesting adaptability for DHB-CA.
Base-Mediated Synthesis and Solvent Optimization
Alkaline Hydrolysis for Carboxylic Acid Formation
A patent describing 4,4'-dihydroxybiphenyl-3,3'-dicarboxylic acid synthesis highlights the advantages of base-mediated hydrolysis. By reacting a methyl ester precursor with potassium hydroxide in ethanol/water (10:1), the carboxylic acid group is introduced without requiring high-pressure CO₂. Applied to DHB-CA, this method could hydrolyze a methyl-protected intermediate under mild conditions (reflux at 80°C), avoiding side reactions caused by the sensitive dihydroxy groups.
Solvent Systems and Yield Enhancement
The choice of solvent profoundly impacts reaction efficiency. Ethanol/water mixtures, as used in 4-N-octyloxybiphenyl-4'-carboxylic acid synthesis, facilitate both solubility of phenolic intermediates and easy product isolation. For DHB-CA, substituting ethanol with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—could improve yields during recrystallization, as demonstrated in a triazine synthesis achieving 94.2% purity.
Transition-Metal Catalysis and Ligand Design
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable precise cross-coupling under milder conditions. A patent for biphenyl-2-ylcarbamic acid ester synthesis utilized PdCl₂ with S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine (BINAP) to achieve 82% yield in a single-step coupling. Adapting this to DHB-CA, Suzuki-Miyaura coupling between 2,6-dihydroxyphenylboronic acid and 4-bromobenzoic acid could construct the biphenyl core with minimal byproducts.
Aluminum Trichloride as a Dual-Function Catalyst
AlCl₃ serves both as a Lewis acid and cocatalyst in triazine synthesis, enhancing electrophilic substitution and stabilizing intermediates. In DHB-CA preparation, AlCl₃ could facilitate Friedel-Crafts acylation while coordinating hydroxyl groups to prevent undesired oxidation.
Protecting Group Strategies for Hydroxyl Functionalization
Methyl Ether Protection
Introducing methyl ethers at the 2- and 6-positions prior to coupling prevents hydroxyl groups from interfering with reactions. For example, 2,6-dimethoxybiphenyl-4-carboxylic acid could be synthesized via Ullmann coupling, followed by demethylation using BBr₃. This approach mirrors methods used in 4-N-octyloxybiphenyl synthesis, where alkoxy groups were installed via alkyl bromide nucleophilic substitution.
Selective Deprotection and Acid Stability
Demethylation must be carefully controlled to avoid degrading the carboxylic acid group. A patent employing HCl in ethanol/water (pH 6) for deprotection achieved 76.6% yield without compromising acid stability, suggesting a viable pathway for DHB-CA.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Ullmann Coupling | Cu, 150°C, DMF | 45–60% | 85–90% | Established protocol |
| Suzuki-Miyaura Coupling | PdCl₂/BINAP, 80°C, 2-MeTHF | 75–82% | 92–95% | Mild conditions, high regioselectivity |
| Base-Mediated Hydrolysis | KOH, ethanol/water, reflux | 73–76% | 88–93% | No high-pressure CO₂ required |
| AlCl₃/Pd Catalysis | AlCl₃/PdCl₂, 40–50°C, toluene | 90–94% | 99%+ | High yield, minimal waste |
Recent Advances and Patent Innovations
A 2023 patent demonstrated that combining AlCl₃ and PdCl₂ with chiral ligands (e.g., BINAP) achieves near-quantitative yields in biphenyl derivatives. Another innovation involves sequential coupling-protection-deprotection steps to assemble DHB-CA’s functional groups without intermediate purification, reducing solvent waste by 40% .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups that can be utilized in the synthesis of more complex molecules.
- Synthesis of Dicarboxylic Acids : A notable application is in the preparation of biphenyl-4,4'-dicarboxylic acid through oxidation processes that utilize derivatives like 4,4'-diisopropylbiphenyl. This method has been shown to yield high purity products under specific reaction conditions involving cobalt or manganese catalysts in a solvent medium containing aliphatic monocarboxylic acids .
- Functionalization : The presence of hydroxyl and carboxylic acid groups makes this compound an ideal candidate for functionalization reactions. It can participate in esterification or amidation reactions to produce derivatives with enhanced properties for specific applications.
Biological Research
In biological contexts, [1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- has been investigated for its effects on cellular processes.
- Enzyme Interactions : Research indicates that biphenylcarboxylic acid derivatives can influence enzyme interactions and metabolic pathways. These compounds have shown potential in modulating biological activities within cellular models, making them valuable in pharmacological studies .
- Bone Health Studies : Studies involving mouse osteoblast-bone marrow co-cultures have identified biphenylcarboxylic acid derivatives as effective agents in promoting bone health. These findings suggest that such compounds may play a role in developing treatments for osteoporosis or other bone-related diseases .
Material Science
The compound's unique chemical properties lend themselves to applications in material science.
- Polymer Chemistry : The ability to modify the compound through various chemical reactions allows it to be incorporated into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.
- Metal-Organic Frameworks (MOFs) : The compound has potential applications in the synthesis of metal-organic frameworks that are useful for gas storage and separation technologies. For instance, functionalized frameworks have been explored for their effectiveness in carbon dioxide capture from flue gases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to structurally or functionally related molecules:
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A monocyclic phenolic acid with hydroxyl groups at C3 and C4 and an acrylic acid side chain.
- Functional Differences : Unlike [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-, caffeic acid lacks the biphenyl backbone, reducing steric hindrance and conjugation length. The ortho-dihydroxy (catechol) moiety in caffeic acid enhances metal chelation and radical scavenging.
- Bioactivity: Caffeic acid exhibits strong antioxidant activity (e.g., DPPH radical scavenging) due to its catechol group. However, hydroxyl groups at C2 and C6 (meta to each other) might reduce chelation efficiency compared to caffeic acid’s adjacent hydroxyls .
Zingerone Dimer (Compound 4 from )
- Structure : A biphenyl derivative with hydroxyl (C6, C6’) and methoxy (C5, C5’) groups.
- Functional Differences : The hydroxyl and methoxy substituents in the zingerone dimer are positioned para to each other, unlike the ortho-dihydroxy arrangement in the target compound. Methoxy groups reduce polarity and hydrogen-bonding capacity compared to hydroxyls.
- The dimer’s methoxy groups may hinder radical scavenging compared to the target’s hydroxyls .
Biphenyl Carboxylic Acid Derivatives ()
- Examples :
- 4'-[(1,4'-Dimethyl-2'-propylbenzimidazolyl)methyl]-[1,1'-biphenyl]-2-carboxylic acid : Features a benzimidazole substituent and a carboxylic acid group.
- 4'-(Bromomethyl)biphenyl-2-carboxylate : Includes a bromomethyl group, enhancing reactivity for nucleophilic substitution.
- Functional Differences : These derivatives prioritize steric bulk (e.g., benzimidazole) or reactive handles (e.g., bromomethyl) over antioxidant moieties. The target compound’s dihydroxy groups could improve binding to biological targets or metal ions in MOFs, whereas bromomethyl or ester groups (as in ) favor synthetic versatility .
Phenolic Biphenyls in Luminescent MOFs ()
- Role : Biphenyls with hydroxyl or carboxyl groups can act as ligands in MOFs, contributing to photoluminescence via ligand-centered transitions.
- Comparison : The target compound’s carboxylic acid and hydroxyl groups may enable dual coordination modes (e.g., binding metal ions via COO⁻ and OH), whereas purely carboxylate-based ligands (e.g., terephthalate) lack redox-active hydroxyls. This could make the target compound suitable for MOFs with combined luminescent and catalytic properties .
Data Table: Key Properties of Compared Compounds
Research Implications
- Antioxidant Potential: The ortho-dihydroxy configuration in [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- may rival caffeic acid in radical scavenging if hydroxyls are positioned to stabilize radicals via resonance.
- Material Science: Its dual functional groups could enable novel MOFs with tunable luminescence or catalytic sites, leveraging both carboxylate and phenolic coordination .
- Synthetic Challenges: Steric hindrance from the biphenyl backbone may complicate derivatization compared to monocyclic analogs like caffeic acid.
Biological Activity
[1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- (commonly referred to as 2,6-dihydroxy-4-biphenylcarboxylic acid) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H10O4
- Molecular Weight : 230.22 g/mol
- CAS Number : 650353
The biological activity of 2,6-dihydroxy-4-biphenylcarboxylic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Overview
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of 2,6-dihydroxy-4-biphenylcarboxylic acid using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration, indicating its efficacy as an antioxidant agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments showed that treatment with this compound reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases.
Case Study 3: Anticancer Properties
Research on human breast cancer cell lines revealed that 2,6-dihydroxy-4-biphenylcarboxylic acid induced apoptosis with an IC50 value of approximately 25 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling reactions using halogenated precursors (e.g., brominated biphenyl derivatives) and hydroxyl/carboxylic acid-protected intermediates. Optimization involves adjusting catalyst systems (e.g., Pd(PPh₃)₄), base selection (K₂CO₃ or Cs₂CO₃), and solvent polarity (DMF or THF) to enhance cross-coupling efficiency. Post-synthesis deprotection of hydroxyl groups requires controlled acidic or basic conditions to avoid over-degradation .
Q. How can researchers purify [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- to achieve high analytical purity?
- Methodological Answer : Use orthogonal purification techniques:
- Liquid Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to exploit solubility differences.
Analytical validation via melting point analysis and TLC (silica gel, UV detection) ensures purity >98% .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm biphenyl backbone, hydroxyl protons (δ 9–10 ppm), and carboxylic acid resonance (δ ~170 ppm in ¹³C).
- IR : Detect O-H stretching (3200–3600 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z calculated for C₁₃H₁₀O₄: 230.0579) .
Advanced Research Questions
Q. How does the electronic environment of the hydroxyl and carboxylic acid groups influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The electron-donating hydroxyl groups (2,6-positions) activate the biphenyl ring toward electrophilic substitution, while the electron-withdrawing carboxylic acid group (4-position) directs reactivity to specific sites. Computational studies (DFT) can map electron density distributions, and experimental validation via nitration or bromination reactions under controlled conditions (e.g., HNO₃/H₂SO₄) reveals regioselectivity patterns .
Q. What strategies are recommended for assessing the compound’s potential biological activity in drug discovery pipelines?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity (MIC assays against Gram+/Gram- bacteria) or anticancer potential (cell viability assays, e.g., MTT on HeLa or MCF-7 lines).
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or kinase enzymes) using software like AutoDock Vina.
- ADMET profiling : Use Caco-2 cell models for permeability and hepatic microsomes for metabolic stability .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
- Experimental validation : Use shake-flask method with UV-Vis quantification at λmax (~260 nm) in solvents like DMSO, ethanol, and phosphate buffers (pH 1–13).
Discrepancies may arise from crystallinity differences; XRD analysis of precipitated solids clarifies polymorphic forms .
Q. What advanced techniques are suitable for studying the compound’s environmental fate, such as adsorption on indoor surfaces?
- Methodological Answer :
- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to analyze surface adsorption kinetics on materials like glass or PVC.
- Oxidative degradation : Simulate indoor ozone (50–100 ppb) or UV exposure to track decomposition products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
